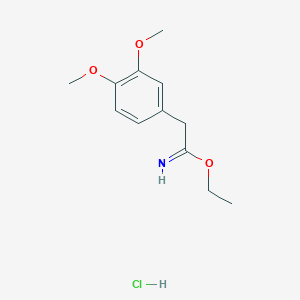
Ethyl 2-(3,4-dimethoxyphenyl)ethanecarboximidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3,4-dimethoxyphenyl)ethanecarboximidate hydrochloride is a chemical compound with the molecular formula C12H17NO3·HCl. It is known for its applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, a dimethoxyphenyl ring, and a carboximidate moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-dimethoxyphenyl)ethanecarboximidate hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to further reactions to introduce the carboximidate group. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include precise control of temperature, reaction time, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dimethoxyphenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboximidate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of ethyl 2-(3,4-dimethoxyphenyl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3,4-dimethoxyphenyl)ethanecarboximidate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-dimethoxyphenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients by undergoing biotransformation in the body. It can also inhibit certain enzymes or bind to receptors, modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4-dimethoxyphenylacetate
- 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride
- 3,4-Dimethoxyphenylacetic acid
Uniqueness
Ethyl 2-(3,4-dimethoxyphenyl)ethanecarboximidate hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications, making it valuable in synthetic and medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-(3,4-dimethoxyphenyl)ethanimidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-4-16-12(13)8-9-5-6-10(14-2)11(7-9)15-3;/h5-7,13H,4,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQIGHSJVMVVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC(=C(C=C1)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
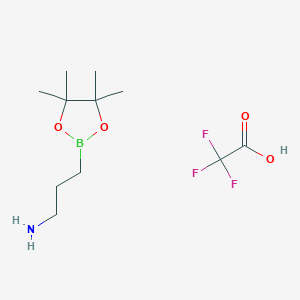

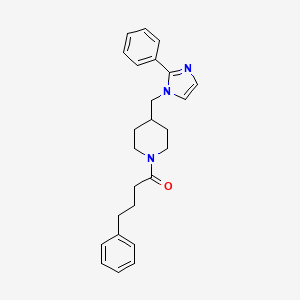
![1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2550251.png)


![N-(4-acetamidophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550256.png)
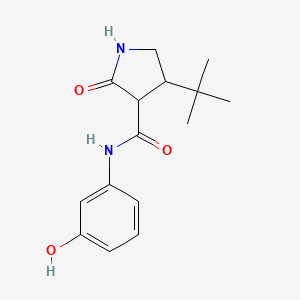
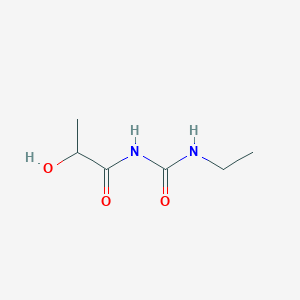

![3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2550263.png)
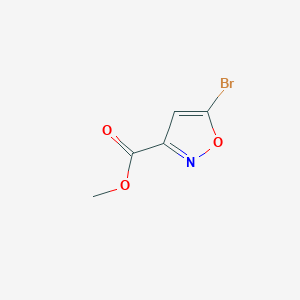
![3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B2550266.png)

